molecular formula C7H5ClN2O B15310723 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine

Cat. No.: B15310723
M. Wt: 168.58 g/mol
InChI Key: LRLBLAHZMOWPRD-UHFFFAOYSA-N
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Description

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a prop-2-yn-1-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cross-Coupling Reactions: C2-aryl pyrimidine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the prop-2-yn-1-yloxy group.

Scientific Research Applications

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents allows for versatile chemical modifications and the development of novel compounds with diverse biological activities .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-5-prop-2-ynoxypyrimidine

InChI

InChI=1S/C7H5ClN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h1,4-5H,3H2

InChI Key

LRLBLAHZMOWPRD-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CN=C(N=C1)Cl

Origin of Product

United States

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